AChE Inhibition Potency: Velnacrine (IC50 0.79-3.27 µM) vs. Tacrine (IC50 ~0.4 µM)
Velnacrine acts as an AChE inhibitor but with variable reported potency depending on the assay system. In one study using human AChE, velnacrine maleate showed an IC50 of 0.79 µM . Another source reports an IC50 of 3.27 µM . For comparison, a tacrine glycoconjugate analog demonstrated an IC50 of 0.4 µM under similar conditions, indicating that tacrine and its derivatives can exhibit more potent enzyme inhibition .
| Evidence Dimension | In vitro AChE inhibitory activity |
|---|---|
| Target Compound Data | IC50 = 0.79 µM or 3.27 µM (assay-dependent) |
| Comparator Or Baseline | Tacrine derivative (AChE-IN-9): IC50 = 0.4 µM |
| Quantified Difference | Velnacrine is ~2-8x less potent than a comparable tacrine analog in these specific assays |
| Conditions | Human AChE assay (IC50 = 0.79 µM); unspecified AChE assay (IC50 = 3.27 µM) |
Why This Matters
The precise AChE inhibitory potency informs the required concentration for in vitro studies and helps explain its differential in vivo efficacy and side effect profile relative to more potent tacrine analogs.
